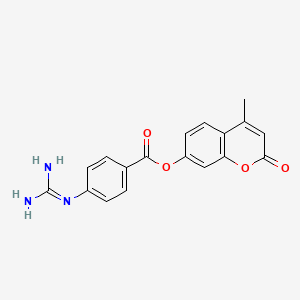

4-Methylumbelliferylguanidinobenzoate

Beschreibung

Significance as a Fluorogenic Probe in Enzymology

The primary significance of 4-Methylumbelliferylguanidinobenzoate lies in its utility as a fluorogenic probe for the active site titration and activity measurement of serine proteases. These enzymes, which include digestive enzymes like trypsin and key players in blood coagulation like thrombin, cleave peptide bonds in proteins.

The mechanism of action of MUGB is straightforward yet elegant. In its intact form, the guanidinobenzoate group quenches the fluorescence of the 4-methylumbelliferyl moiety. When a serine protease cleaves the ester bond between these two components, the highly fluorescent 4-methylumbelliferone (B1674119) is released. The resulting increase in fluorescence intensity can be measured using a fluorometer and is directly proportional to the enzymatic activity.

This fluorogenic nature offers several advantages over traditional colorimetric assays. The high sensitivity of fluorescence detection allows for the measurement of very low enzyme concentrations, often in the picomolar range. This is particularly beneficial when working with purified enzymes or when enzyme concentrations are low in biological samples.

One of the key applications of MUGB is in active site titration. This technique allows for the precise determination of the concentration of active enzyme molecules in a preparation. By reacting the enzyme with a known amount of MUGB, researchers can quantify the number of functional active sites, which is crucial for accurate kinetic studies.

Historical Context and Evolution of its Research Applications

The use of this compound as a tool in biochemical research dates back to the early 1970s. A 1973 publication described its use for the spectrofluorimetric titration of bovine α-chymotrypsin, trypsin, thrombin, and factor Xa, highlighting its early adoption as a sensitive titrant for serine proteases. abcam.com

In the early 1980s, MUGB gained attention in the context of cystic fibrosis research. Studies explored its hydrolysis in plasma as a potential diagnostic marker for the disease. nih.gov However, it was later determined that the plasma "protease" reactive with MUGB in this context was actually albumin.

Throughout the 1980s and beyond, researchers continued to investigate the kinetics of MUGB with various serine proteases. For instance, studies on tissue-type plasminogen activator (t-PA) and urokinase revealed differences in their reaction patterns with MUGB, indicating that while it was a suitable active-site titrant for urokinase, its application for t-PA was more complex. nih.govnih.gov These investigations provided valuable insights into the substrate specificities and reaction mechanisms of these important enzymes.

While newer and more specific fluorogenic substrates have been developed over the years, the foundational principles demonstrated by MUGB have paved the way for the evolution of protease activity assays. The concept of using a quenched fluorophore that is released upon enzymatic cleavage remains a cornerstone of modern enzymology research.

Detailed Research Findings

The utility of this compound as a fluorogenic substrate is underscored by the specific kinetic parameters determined for its interaction with various serine proteases. These parameters, including the Michaelis constant (Km) and the catalytic rate constant (kcat), provide quantitative measures of enzyme-substrate affinity and turnover rate.

| Enzyme | Organism/Source | Kinetic Parameter | Value | Assay Conditions |

| Trypsin | Bovine | Km | 0.08 mM | pH 8.0, 25°C |

| kcat | 0.0184 s⁻¹ | |||

| Urokinase | Human | KS | 2.9 x 10⁻⁶ M | Not specified |

| k2 (acylation rate constant) | 3.76 x 10⁻¹ s⁻¹ | |||

| k3 (deacylation rate constant) | 3.7 x 10⁻⁷ s⁻¹ | |||

| Tissue-type Plasminogen Activator (two-chain) | Recombinant | KS | 43-46 µM | 4°C |

| k2 (acylation rate constant) | 3.6 - 4.2 min⁻¹ | |||

| k3 (deacylation rate constant) | 0.084 - 0.110 min⁻¹ |

This table presents a selection of kinetic data for the interaction of this compound with various serine proteases. The data is compiled from different research articles and the specific assay conditions should be noted for comparison.

Eigenschaften

CAS-Nummer |

57817-70-6 |

|---|---|

Molekularformel |

C18H15N3O4 |

Molekulargewicht |

337.3 g/mol |

IUPAC-Name |

(4-methyl-2-oxochromen-7-yl) 4-(diaminomethylideneamino)benzoate |

InChI |

InChI=1S/C18H15N3O4/c1-10-8-16(22)25-15-9-13(6-7-14(10)15)24-17(23)11-2-4-12(5-3-11)21-18(19)20/h2-9H,1H3,(H4,19,20,21) |

InChI-Schlüssel |

AHAAYVQLZJYEOX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N |

Andere CAS-Nummern |

57817-70-6 |

Synonyme |

4-methylumbelliferylguanidinobenzoate MUGB |

Herkunft des Produkts |

United States |

Theoretical Frameworks of Fluorescence Based Enzymatic Analysis

Principles of 4-Methylumbelliferone (B1674119) Fluorogenicity

The fluorescence of assays utilizing MUGB is ultimately derived from its cleavage product, 4-Methylumbelliferone (4-MU). 4-MU, a derivative of coumarin (B35378), is a fluorescent molecule whose emission properties are highly dependent on the pH of its environment. In its esterified form as part of the MUGB molecule, the coumarin ring's conjugation is altered, rendering it non-fluorescent.

The fluorogenicity of 4-MU is governed by the ionization of its 7-hydroxyl group. At acidic or neutral pH, the hydroxyl group is protonated, and the molecule exhibits minimal fluorescence. However, in an alkaline environment (typically above pH 9), the hydroxyl group deprotonates to form a phenolate (B1203915) anion. This deprotonation extends the conjugated π-electron system of the molecule, leading to a significant increase in its molar absorptivity and a high fluorescence quantum yield. The fluorescence intensity of 4-MU can be up to 100 times greater at pH 10.3 compared to pH 7.4.

Table 1: Fluorogenic Properties of 4-Methylumbelliferone (4-MU)

| Property | Value | Conditions |

| Excitation Wavelength (λex) | ~360-365 nm | Alkaline pH (>9) |

| Emission Wavelength (λem) | ~445-450 nm | Alkaline pH (>9) |

| pKa (7-hydroxyl group) | ~7.8 | |

| Fluorescence State | High | Alkaline pH |

| Fluorescence State | Low | Acidic/Neutral pH |

This table summarizes the key fluorogenic properties of 4-Methylumbelliferone, the fluorescent reporter molecule released from 4-Methylumbelliferylguanidinobenzoate by enzymatic action.

Mechanisms of Fluorescence Emission in Enzyme-Substrate Interactions

The interaction between a serine protease and its substrate, this compound, follows a specific kinetic mechanism that is crucial for its use in active-site titration. This mechanism involves a "burst" of fluorescence followed by a slower, steady-state rate of product formation.

The process begins with the binding of MUGB to the active site of the serine protease. The guanidinobenzoate moiety of MUGB mimics the natural substrates of these enzymes, directing the molecule to the catalytic center. The active site of a serine protease contains a catalytic triad (B1167595) of amino acid residues (typically serine, histidine, and aspartate) that work in concert to hydrolyze peptide bonds.

In the case of MUGB, the serine residue of the catalytic triad attacks the carbonyl group of the ester linkage, leading to the formation of a transient, covalent acyl-enzyme intermediate. This initial, rapid acylation step releases the highly fluorescent 4-Methylumbelliferone molecule. This rapid release of the fluorophore, before the first turnover of the enzyme is complete, results in a "burst" of fluorescence. The magnitude of this burst is stoichiometric with the number of active enzyme molecules present in the sample.

Following the initial burst, the acyl-enzyme intermediate is slowly hydrolyzed in a deacylation step, regenerating the free enzyme and releasing the guanidinobenzoate portion of the substrate. This deacylation step is typically much slower than the acylation step. The rate of this second step determines the steady-state turnover rate of the enzyme. For an effective active-site titration, the rate of acylation (k₂) should be significantly faster than the rate of deacylation (k₃).

Quantitative Aspects of Fluorometric Enzyme Assays

The quantitative power of fluorometric assays using MUGB stems from the direct relationship between the measured fluorescence and the concentration of the active enzyme. The "burst" kinetics allow for a precise determination of the number of catalytically active enzyme molecules, a technique known as active-site titration.

By measuring the initial rapid increase in fluorescence, one can extrapolate back to time zero to determine the concentration of the released 4-MU, which directly corresponds to the concentration of the active enzyme. This is a powerful tool as it distinguishes between the total protein concentration and the concentration of functionally active enzyme.

For continuous monitoring of enzyme activity beyond the initial burst, a standard curve is essential. A standard curve is generated by measuring the fluorescence of known concentrations of the free fluorophore (4-MU) under the same assay conditions (pH, temperature, buffer composition). This allows the conversion of the measured fluorescence units into the molar concentration of the product formed over time. From the initial linear portion of the reaction progress curve, the initial velocity (V₀) of the reaction can be determined. This velocity is directly proportional to the active enzyme concentration.

Table 2: Kinetic Parameters for the Hydrolysis of this compound by Serine Proteases

| Enzyme | Ks (µM) | k₂ (s⁻¹) | k₃ (s⁻¹) | k₂/k₃ |

| Urokinase | 2.9 | 0.376 | 3.7 x 10⁻⁷ | ~1.0 x 10⁶ |

| Tissue Plasminogen Activator (t-PA) | 31.3 | - | - | 0.77 - 3.85 |

This table presents a comparison of the kinetic constants for the interaction of MUGB with two different serine proteases. The high k₂/k₃ ratio for urokinase indicates the formation of a stable acyl-enzyme intermediate, making MUGB a suitable active-site titrant for this enzyme. nih.gov In contrast, the much lower ratio for t-PA signifies an unstable intermediate, rendering MUGB unsuitable for active-site titration of t-PA. nih.gov

Conclusion

Active Site Titration of Proteases

Active site titration is a technique used to determine the concentration of catalytically active enzyme molecules in a sample. MUGB has been employed as an active-site titrant for serine proteases due to its ability to form a transient acyl-enzyme intermediate. The reaction proceeds in two steps: a rapid acylation of the enzyme's active site serine, releasing a burst of 4-methylumbelliferone, followed by a much slower deacylation step that regenerates the free enzyme. For a successful titration, the rate of acylation must be significantly faster than the rate of deacylation.

Trypsin-like Serine Proteases

Trypsin-like serine proteases are a family of enzymes that cleave peptide bonds after basic amino acid residues, such as arginine and lysine. Their interaction with MUGB has been a subject of detailed study.

Active-site titration of immobilized trypsin has been performed using MUGB, revealing that the immobilization process can lead to a significant loss of catalytic activity, with one study showing only about 10% of the immobilized enzyme remaining active. nih.gov

The applicability of MUGB as a titrant extends to other trypsin-like proteases involved in fibrinolysis, such as urokinase and tissue-type plasminogen activator (t-PA). Studies have shown that while MUGB can effectively titrate urokinase, it is not suitable for the active-site titration of t-PA. nih.gov This is because a crucial requirement for active-site titration—the formation of a stable acyl-enzyme intermediate—is met with urokinase but not with t-PA. nih.gov For the reaction between MUGB and urokinase, the acylation rate constant (k₂) is approximately 10⁶ times higher than the deacylation rate constant (k₃), allowing for a clear stoichiometric burst of fluorescence. nih.gov In contrast, the ratio of these rates for t-PA is much lower, ranging from 0.77 to 3.85, meaning the acyl-enzyme intermediate is too unstable for accurate titration. nih.gov

Other Serine Proteases

The use of MUGB has been explored with a range of serine proteases beyond the trypsin-like family. However, its suitability as a universal active-site titrant is limited. The effectiveness of MUGB is highly dependent on the specific kinetics of its interaction with each enzyme, particularly the ratio of the acylation to deacylation rates.

For instance, while new reagents have been developed for the spectral titration of chymotrypsin, the use of MUGB for this purpose is less common. nih.gov Furthermore, studies on the hydrolysis of MUGB in human plasma have indicated that the continuous turnover of the substrate is a dominant factor, which complicates its use for strict active-site titration in such complex biological samples. nih.gov This is compounded by high background fluorescence due to non-specific hydrolysis. nih.gov

Substrate Hydrolysis Kinetics

The enzymatic cleavage of this compound is a process that can be analyzed using established models of enzyme kinetics to understand the efficiency and mechanism of the catalytic reaction.

Michaelis-Menten Kinetics in this compound Hydrolysis

The hydrolysis of MUGB by serine proteases can be described by the Michaelis-Menten model. This model involves the formation of an initial enzyme-substrate complex (ES), followed by acylation to form an acyl-enzyme intermediate (ES') with the release of the first product (4-methylumbelliferone), and finally deacylation to release the second product and regenerate the free enzyme (E).

The key kinetic parameters include the dissociation constant of the enzyme-substrate complex (Kₛ), the acylation rate constant (k₂), and the deacylation rate constant (k₃). Detailed kinetic studies have been performed for the interaction of MUGB with urokinase and tissue-type plasminogen activator (t-PA). nih.gov

For urokinase, the equilibrium dissociation constant (Kₛ) is 2.9 x 10⁻⁶ M, with an acylation rate constant (k₂) of 3.76 x 10⁻¹ s⁻¹ and a very slow deacylation rate constant (k₃) of 3.7 x 10⁻⁷ s⁻¹. nih.gov For t-PA, the Kₛ is higher at 3.13 x 10⁻⁵ M, indicating weaker initial binding. nih.gov The acylation rate constant for recombinant two-chain t-PA is approximately 3.6 to 4.2 min⁻¹, while the deacylation rate is significantly higher than that of urokinase, at 0.084 to 0.110 min⁻¹. nih.gov

Kinetic Parameters for the Interaction of MUGB with Urokinase and t-PA

| Enzyme | Kₛ (M) | k₂ (s⁻¹) | k₃ (s⁻¹) |

|---|---|---|---|

| Urokinase | 2.9 x 10⁻⁶ | 3.76 x 10⁻¹ | 3.7 x 10⁻⁷ |

| Tissue-Type Plasminogen Activator (t-PA) | 3.13 x 10⁻⁵ | ~0.06 - 0.07 | ~0.0014 - 0.0018 |

Modulators of Enzymatic Activity Towards the Compound

Several factors can modulate the enzymatic hydrolysis of this compound. These can include physical conditions, the presence of inhibitors or activators, and even non-enzymatic catalysts.

One significant modulator is the physical state of the enzyme. For example, the immobilization of trypsin onto a solid support has been shown to decrease its catalytic activity towards various substrates. nih.gov

In biological fluids like plasma, other components can influence MUGB hydrolysis. Human serum albumin has been found to catalyze the degradation of MUGB. nih.gov Additionally, the imidazole (B134444) ring of the amino acid histidine can contribute to the cleavage of MUGB, representing a form of non-specific, non-enzymatic hydrolysis that can interfere with assays. nih.gov

Specific inhibitors targeting proteases can also modulate MUGB hydrolysis. For instance, diisopropylfluorophosphate, a well-known inhibitor of serine proteases, prevents the reaction of recombinant t-PA with MUGB. nih.gov

Interaction with Specific Enzymes

The interaction of this compound is highly specific to certain proteases, primarily those that recognize and cleave substrates at basic amino acid residues.

Trypsin: As a classic trypsin-like protease, it readily hydrolyzes MUGB. This interaction is the basis for its use in active-site titration of trypsin. nih.gov

Urokinase and Tissue-Type Plasminogen Activator (t-PA): These are key enzymes in the fibrinolytic system. As detailed earlier, both enzymes interact with MUGB, but with significantly different kinetic profiles, making MUGB a suitable titrant for urokinase but not for t-PA. nih.gov

Thrombin: This is another crucial trypsin-like serine protease involved in the blood coagulation cascade. Methods have been developed to determine the individual rate constants for substrate hydrolysis by thrombin, which can be applied to its interaction with substrates like MUGB. nih.gov

Plasma Kallikrein: This trypsin-like protease is involved in the contact activation system of blood coagulation and inflammation. While specific inhibitors for kallikrein have been developed, its interaction with MUGB is expected based on its substrate specificity. nih.gov

Human Serum Albumin: Although not a protease, human serum albumin has been shown to catalyze the degradation of MUGB, which is an important consideration when using this substrate in plasma or serum samples. nih.gov

Summary of MUGB Interactions with Specific Proteins

| Protein | Type of Interaction | Key Findings |

|---|---|---|

| Trypsin | Enzymatic Hydrolysis/Titration | Used for active-site titration; activity is reduced upon immobilization. nih.gov |

| Urokinase | Enzymatic Hydrolysis/Titration | Suitable for active-site titration due to stable acyl-enzyme formation. nih.gov |

| Tissue-Type Plasminogen Activator (t-PA) | Enzymatic Hydrolysis | Not suitable for active-site titration due to unstable acyl-enzyme intermediate. nih.govnih.gov |

| Human Serum Albumin | Catalytic Degradation | Can non-enzymatically catalyze the breakdown of MUGB. nih.gov |

| Plasma Proteases | Enzymatic Hydrolysis | Hydrolysis in plasma is complex due to multiple enzymes and non-specific cleavage. nih.gov |

Human Serum Albumin Serine Protease Activity

A noteworthy and somewhat unexpected enzymatic interaction of this compound is its hydrolysis by human serum albumin (HSA). nih.gov Research has demonstrated that HSA possesses a serine protease-like activity, capable of cleaving MUGB. nih.gov This intrinsic esterase activity of albumin appears to involve the acylation of a specific site or sites on the protein. nih.gov In fact, studies have identified HSA as the primary source of MUGB-hydrolyzing activity in human plasma. nih.gov

Initially, the hydrolysis of MUGB in plasma was explored as a potential diagnostic marker for conditions like cystic fibrosis, with early reports suggesting significantly decreased activity in affected individuals. However, subsequent and more systematic studies did not substantiate these findings, revealing no significant difference in MUGB hydrolysis in plasma from cystic fibrosis patients compared to controls. nih.govnih.gov These later investigations established that the observed activity was largely attributable to albumin. nih.gov

The reliability of using MUGB to assay plasma protease activity has been questioned due to several factors. These include high blank values from non-specific hydrolysis, the lack of a clear endpoint for the reaction, and non-linear results with varying plasma concentrations. nih.gov Furthermore, a significant portion of the MUGB cleavage in plasma can be attributed to the imidazole ring of histidine, further complicating the interpretation of results. nih.gov

Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix. nih.govmdpi.com Their activity is implicated in both normal physiological processes and pathological conditions. nih.gov Despite the extensive research into MMPs and their inhibitors, there is a notable lack of evidence in the scientific literature to suggest a direct interaction between this compound and this class of enzymes. The substrate specificity of MMPs typically involves the cleavage of peptide bonds in large extracellular matrix proteins like collagens and gelatins. nih.govmdpi.com The structure of MUGB, being a small molecule with a guanidinobenzoate group, does not align with the known substrate preferences of MMPs. Therefore, MUGB is not considered a substrate or a direct inhibitor for matrix metalloproteinases.

Other Hydrolytic Enzymes and Broad-Spectrum Activity

The primary targets of this compound are trypsin-like serine proteases. researchgate.net This class of enzymes is characterized by a catalytic triad (B1167595) that includes a serine residue at the active site, which is responsible for the hydrolysis of peptide or ester bonds. The guanidinobenzoate moiety of MUGB mimics the side chain of arginine, a common recognition site for these proteases. researchgate.netnih.gov

Specific examples of other hydrolytic enzymes that interact with MUGB include:

Urokinase (Urokinase-type plasminogen activator, uPA): This serine protease effectively cleaves MUGB. nih.gov Kinetic studies have determined the equilibrium dissociation constant (Ks) for the interaction between urokinase and MUGB to be 2.9 x 10⁻⁶ M. nih.gov The reaction proceeds with a first-order acylation rate constant (k₂) of 3.76 x 10⁻¹ s⁻¹ and a much slower deacylation rate constant (k₃) of 3.7 x 10⁻⁷ s⁻¹. nih.gov This significant difference between the acylation and deacylation rates makes MUGB a suitable active-site titrant for urokinase. nih.gov

Acrosin: This trypsin-like serine protease, found in the acrosome of sperm, is another enzyme whose activity can be assayed and inhibited by guanidinobenzoate compounds. nih.govnih.gov Aryl 4-guanidinobenzoates, a class of compounds that includes MUGB, have been shown to be effective inhibitors of the arginine amidolytic activity of acrosin. nih.gov

Tissue-type plasminogen activator (t-PA): While t-PA, another serine protease, is capable of cleaving MUGB, the kinetics of the reaction differ significantly from that of urokinase. nih.gov The ratio of the acylation rate constant to the deacylation rate constant is much lower for t-PA, making MUGB unsuitable for the active-site titration of this particular enzyme. nih.gov

Plasma Proteases: Human amniotic fluid contains proteases with arginine esterase activity that are reactive towards MUGB. researchgate.net

The broader utility of the 4-methylumbelliferyl group as a fluorogenic leaving group is seen in its conjugation to various other molecules to create substrates for a wide array of enzymes, such as phosphatases, glucosidases, and sulfatases. However, the specificity for the hydrolysis of the guanidinobenzoate ester in MUGB is largely confined to trypsin-like serine proteases.

Enzyme Inhibition Studies Utilizing this compound

A primary application of this compound in research is as a fluorogenic substrate in enzyme inhibition assays, particularly in high-throughput screening (HTS) for the discovery of novel protease inhibitors. nih.gov In this context, MUGB is not the inhibitor itself, but rather the tool used to measure the activity of the target enzyme.

The principle of such an assay is straightforward: the target serine protease is incubated with a library of potential inhibitor compounds. Subsequently, MUGB is added to the reaction mixture. If the test compound has inhibited the enzyme, the rate of MUGB hydrolysis will be significantly reduced or completely abolished, resulting in a low or absent fluorescent signal. Conversely, if the compound is not an effective inhibitor, the enzyme will remain active, cleave MUGB, and produce a strong fluorescent signal.

This method is highly sensitive due to the fluorescent nature of the product and is adaptable to the microplate formats used in HTS, allowing for the rapid screening of thousands of compounds. nih.gov For example, in the search for inhibitors of enzymes like urokinase or acrosin, an assay using MUGB could be employed to identify lead compounds for further development. nih.govnih.gov

Below is a table summarizing the kinetic parameters of the interaction between urokinase and MUGB:

| Enzyme | Kinetic Parameter | Value | Reference |

| Urokinase | Equilibrium Dissociation Constant (Ks) | 2.9 x 10⁻⁶ M | nih.gov |

| Urokinase | Acylation Rate Constant (k₂) | 3.76 x 10⁻¹ s⁻¹ | nih.gov |

| Urokinase | Deacylation Rate Constant (k₃) | 3.7 x 10⁻⁷ s⁻¹ | nih.gov |

Methodologies and Research Applications

Development of Fluorometric Enzyme Assays

Fluorometric assays using MUGB are designed to measure the activity of enzymes that can hydrolyze the ester bond of the substrate. The enzymatic reaction cleaves MUGB, releasing the guanidinobenzoate group and the fluorophore 4-methylumbelliferone (B1674119) (4-MU). promega.compromega.de The resulting fluorescence, typically measured at an emission wavelength of 445-460 nm following excitation around 362-365 nm, is directly proportional to the amount of 4-MU produced and thus to the enzyme's activity. promega.compromega.demedchemexpress.com The sensitivity of these assays is notable, with the capability to detect 4-MU concentrations in the nanomolar range. promega.com

The design of an effective assay using MUGB requires careful optimization of various parameters to ensure maximal and specific enzyme activity. Key variables include pH, temperature, and buffer composition. For instance, some lysosomal enzymes assayed with 4-MU derivatives show optimal activity at acidic pH, such as pH 4.5, while others function better at neutral pH. promega.desahmri.org.au

A significant application of MUGB is in the study of serine proteases. nih.gov Research on recombinant tissue-type plasminogen activator (TPA) demonstrated that MUGB can serve as an effective titrant, but assay conditions are critical. nih.gov For the two-chain form of TPA (recTCTPA), the reaction is best conducted at 4°C. nih.gov At this reduced temperature, the rate of deacylation (the second step of the reaction) is significantly slowed, allowing the initial, rapid acylation of the enzyme's active site to be clearly observed and measured. nih.gov In contrast, the presteady-state kinetic characteristics for the single-chain form of TPA (recSCTPA) are less favorable for its use as a titrant with this substrate. nih.gov

To ensure the accuracy and reproducibility of fluorometric assays, rigorous standardization and calibration are essential. nih.gov The primary method involves generating a standard curve using known concentrations of free 4-methylumbelliferone. promega.compromega.de This curve establishes a direct correlation between fluorescence intensity (measured in arbitrary units by a fluorometer) and the molar concentration of the fluorescent product. protocols.io By comparing the fluorescence generated in the enzymatic reaction to this standard curve, researchers can quantitatively determine the rate of product formation.

Calibration protocols typically recommend preparing fresh serial dilutions of a 4-MU stock solution in the same buffer used for the assay. promega.compromega.de It is also common practice to use a "stop buffer," often a high-pH carbonate or glycine-carbonate buffer, which serves two purposes: it halts the enzymatic reaction at a specific time point and maximizes the fluorescence of the 4-MU product, as its fluorescence is pH-dependent. promega.compromega.de Performing such calibrations regularly can account for variations in instrument performance and ensure consistency between experiments. promega.comnih.gov

Quantification of Active Enzyme Concentrations

A specialized application of MUGB is the quantification of the concentration of functionally active enzyme molecules in a sample, a technique known as active-site titration. nih.govnih.gov This method is particularly effective for serine proteases that react with MUGB in a two-step kinetic process: a rapid initial "burst" of acylation, where the substrate binds to the enzyme's active site, followed by a much slower, steady-state deacylation phase where the product is released. nih.gov

By measuring the magnitude of the initial fluorescent burst, which corresponds to the stoichiometric acylation of all accessible active sites, one can determine the operational molarity of the enzyme solution. nih.gov This provides a measure of the concentration of catalytically competent enzyme, which can be significantly different from the total protein concentration, as some enzyme molecules may be denatured or inactive. nih.govnih.gov For example, studies with recombinant two-chain tissue-type plasminogen activator (recTCTPA) have successfully used MUGB to determine its active site concentration, which is a critical parameter for the proper kinetic evaluation of the enzyme. nih.gov

| Parameter | Value | Description |

|---|---|---|

| K_S | 43 µM - 46 µM | Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. |

| k_2 | 3.6 min⁻¹ - 4.2 min⁻¹ | The acylation rate constant, representing the initial "burst" phase of the reaction. |

| Deacylation Rate Constant | 0.084 min⁻¹ - 0.110 min⁻¹ | The rate constant for the slower, second step of the reaction where the acyl-enzyme intermediate is hydrolyzed. |

High-Throughput Screening in Enzyme Research

The properties of the MUGB assay—namely its high sensitivity, operational simplicity, and fluorogenic signal—make it highly amenable to high-throughput screening (HTS) formats. nih.govamerigoscientific.com HTS allows for the rapid testing of thousands of compounds, accelerating the discovery of enzyme inhibitors or activators. amerigoscientific.comnih.gov The assay can be readily adapted to multi-well microplate formats (e.g., 96-well or 384-well plates), where reagents are mixed and fluorescence is read directly by a plate reader. researchgate.net

In the context of drug discovery, HTS assays are a foundational step for identifying "hit" or "lead" compounds that modulate the activity of a specific biological target, such as a protease. amerigoscientific.com Substrates like MUGB and other umbelliferyl esters are used to screen large libraries for potential inhibitors of hydrolases, including proteases and esterases. nih.govresearchgate.net

| Characteristic | Description |

|---|---|

| Principle | Fluorogenic. Non-fluorescent substrate is cleaved to produce the fluorescent product 4-methylumbelliferone (4-MU). promega.compromega.de |

| Excitation Wavelength | ~362-365 nm. promega.commedchemexpress.com |

| Emission Wavelength | ~445-460 nm. promega.compromega.demedchemexpress.com |

| Detection Range | Sensitive, with a linear detection range for 4-MU down to nanomolar concentrations. promega.com |

| Primary Applications | Enzyme kinetics, active-site titration of proteases, high-throughput screening. nih.govnih.gov |

Application in Protease Deficiency Studies (Research Context)

In a research context, MUGB has been employed to investigate diseases potentially associated with protease deficiencies. One of the most prominent historical examples is its use in studies related to cystic fibrosis (CF). Researchers initially used MUGB to measure the activity of what were termed "MUGB-reactive proteases" in biological fluids like plasma and amniotic fluid. scilit.comnih.gov The hypothesis was that a deficiency in a specific protease could be a marker for the disease, and early reports suggested that activity was lower in CF patients. nih.gov

The methodological approach for measuring protease activity in plasma involved the incubation of plasma samples with a buffered solution of MUGB, followed by fluorometric measurement of the rate of 4-methylumbelliferone release. nih.gov While seemingly straightforward, this application in a complex biological matrix like plasma yielded confounding results.

Subsequent, more detailed investigations revealed that the major plasma component responsible for hydrolyzing MUGB was not a specific protease, but rather human serum albumin. scilit.comnih.gov The reaction was characterized as a weak, non-proteolytic, esterase-like activity of the albumin protein. nih.gov It was discovered that the lower MUGB-hydrolyzing activity observed in a significant percentage of CF patients was correlated with hypoalbuminemia (low levels of albumin in the blood), a known secondary complication in some individuals with CF. nih.gov This critical finding demonstrated that the observed differences in MUGB hydrolysis were not related to the primary genetic defect in CF and therefore could not be used as a reliable diagnostic or screening marker for the disease. nih.gov This case serves as an important illustration of the need for thorough validation of substrate specificity when developing assays for complex biological samples. Modern approaches to studying plasma protease activity often combine specific fluorogenic substrates with complementary techniques like proteomics and peptidomics to achieve a more comprehensive and accurate analysis. nih.govresearchgate.netfrontiersin.org

Methodological Approaches for Amniotic Fluid Protease Activity

The quantification of protease activity in human amniotic fluid using this compound is a significant methodological approach, primarily for investigating trypsin-like enzymes. The core of this method lies in the enzymatic cleavage of MUGB by proteases, which releases the highly fluorescent compound 4-methylumbelliferone (MU). The rate of MU release, measured fluorometrically, is directly proportional to the protease activity in the sample.

Research has demonstrated the presence of an arginine esterase activity in both second trimester and term human amniotic fluid that is reactive towards MUGB. nih.gov The optimal pH for this proteolytic activity has been identified as 8.0. nih.gov Studies have utilized MUGB as a sensitive active site titrant to determine the concentration of active proteases. nih.gov

In a typical assay, amniotic fluid is incubated with a solution of MUGB, and the resulting fluorescence is measured over time. The specific activity is then calculated, often expressed as nanomoles of 4-methylumbelliferone released per milligram of protein per unit of time (nmoles MU/mg protein). nih.govnih.gov

Key findings from these methodological applications include:

Upon gel filtration, two distinct MUGB-reactive fractions have been observed in amniotic fluid, with apparent molecular weights of 200,000 and 100,000, both exhibiting arginine esterase activity. nih.gov

This protease activity is notably inhibited by soybean trypsin inhibitor (STI) and benzamidine, but not by 1-chloro-3-tosylamido-7-amino-2-heptanone (TLCK) or p-hydroxymercuribenzoic acid (HMB). nih.gov

Analysis of a large cohort of mid-trimester amniotic fluid samples established a mean specific activity value for a control population. nih.gov

Significantly, amniotic fluid from pregnancies where the fetus was affected by cystic fibrosis (CF) showed markedly reduced MUGB reactivity compared to control samples. nih.govnih.gov This suggests a potential diagnostic application for the MUGB-reactive protease assay. nih.gov

The data below summarizes the measured protease activity in various amniotic fluid samples using the MUGB assay.

| Sample Type | Mean MUGB Titre Value (nmoles MU/ml) | Mean Specific Activity (nmoles MU/mg protein) | Source |

|---|---|---|---|

| Mid-trimester (Control, n=300) | 11.40 ± 2.40 | 2.36 ± 0.41 | nih.gov |

| Mid-trimester (Control, n=1037) | Not Reported | 2.37 ± 0.41 | nih.gov |

| Term (Control, n=23) | 8.14 ± 1.69 | 3.37 ± 0.76 | nih.gov |

| Mid-trimester (Cystic Fibrosis Case 1) | 4.73 | 1.24 | nih.gov |

| Mid-trimester (Cystic Fibrosis Case 2) | 4.32 | 1.30 | nih.gov |

| Mid-trimester (Cystic Fibrosis Case 3) | 5.52 | 1.34 | nih.gov |

| Term (Cystic Fibrosis Case) | 3.01 | 1.06 | nih.gov |

Challenges and Reproducibility in Protease Assays

Despite the utility of fluorogenic substrates like MUGB, protease assays face significant challenges that can impact their reproducibility and reliability.

A primary challenge is achieving specificity. nih.gov Many proteases exhibit overlapping substrate specificities, and a single fluorogenic substrate may be cleaved by multiple enzymes within a complex biological sample like amniotic fluid. nih.govnih.gov This cross-reactivity can make it difficult to investigate a single target protease without interference from others with similar catalytic mechanisms. nih.govnih.gov

Reproducibility is another major concern, often stemming from a lack of standardization in protocols and analysis pipelines. nih.gov Variations in experimental conditions, such as buffer composition, pH, and incubation time, can lead to inconsistent results between different studies. The purity and handling of the enzyme preparation and substrate are also critical. For instance, the presence of contaminants in the sample, such as hemolyzed red blood cells, has been shown to significantly alter the measured specific activity of MUGB-reactive proteases in amniotic fluid. nih.gov The complexity of the assay, which can involve over 250 steps in some high-throughput methods, introduces numerous points where variations can occur, raising concerns for the reproducibility of findings. nih.gov Establishing well-defined guidelines and quality control checkpoints is essential for improving the consistency and comparability of results across different laboratories. nih.gov

Integration with Advanced Spectroscopic Techniques

To overcome some of the limitations of standard fluorescence assays, MUGB and similar fluorogenic probes can be used in conjunction with more advanced spectroscopic techniques.

Time-Resolved Fluorescence Spectroscopy (TRFS) is a powerful technique used to study molecular dynamics that occur on the picosecond to nanosecond timescale. nih.gov Unlike steady-state fluorescence which measures the constant average fluorescence, TRFS monitors the decay of fluorescence intensity over time after excitation by a short pulse of light. nih.govbiorxiv.org

A key advantage of TRFS in the context of protease assays is its ability to reduce the impact of background fluorescence. bmglabtech.com Biological samples often contain endogenous molecules that autofluoresce, which can interfere with the signal from the fluorogenic probe and limit assay sensitivity. bmglabtech.com Since this autofluorescence typically has a very short lifetime (in the nanosecond range), TRFS can temporally filter it out by introducing a delay between the excitation pulse and the start of signal detection. bmglabtech.com This allows for the specific measurement of the longer-lived fluorescence from the cleaved probe, thereby significantly enhancing the signal-to-noise ratio and the sensitivity of the assay. This technique is particularly valuable for analyzing complex biological fluids. biorxiv.orgnih.gov

In this combined approach, the fluorogenic assay first serves as a rapid screening tool to detect the presence of proteolytic activity. sinica.edu.tw Once activity is confirmed, mass spectrometry can be employed to analyze the reaction products. By identifying the precise peptide fragments generated from the cleavage of either the probe or, more commonly, specific substrate libraries, researchers can deduce the exact cleavage site. sinica.edu.tw This functional mapping of the enzyme's active site provides a detailed "fingerprint" of its specificity. sinica.edu.tw This information can then be used to identify the specific protease(s) present in the sample by comparing the observed cleavage patterns to known protease specificity profiles. This powerful combination of techniques allows for both the sensitive detection of enzyme activity and the precise identification of the enzymes involved.

Structure Activity Relationships Sar and Molecular Design

Modifications of the 4-Methylumbelliferone (B1674119) Core for Enhanced Specificity

The 4-methylumbelliferone (4-MU) portion of MUGB serves as a fluorogenic reporter group. Upon enzymatic cleavage of the ester bond linking it to the guanidinobenzoate moiety, 4-methylumbelliferone is released, producing a fluorescent signal that can be quantified. While the guanidinobenzoate group primarily governs enzyme recognition, modifications to the 4-MU core can significantly impact the molecule's utility and specificity in several ways:

Photophysical Properties: Alterations to the coumarin (B35378) ring system can modulate the fluorescence quantum yield, excitation and emission wavelengths, and photostability. For instance, strategic placement of electron-donating or electron-withdrawing groups on the ring can shift the fluorescence spectrum, which is advantageous for multiplexed assays where signals from different fluorescent reporters need to be distinguished.

Steric and Electronic Effects: While distant from the scissile bond, the 4-MU core can still exert subtle steric or electronic influences on the binding orientation of the entire molecule within the enzyme's active site. The methyl group itself, for example, contributes to the molecule's hydrophobicity. In the development of related compounds, systematic SAR studies have shown that even minor substitutions on a core scaffold can determine whether a compound is active or inactive. nih.gov For example, replacing a phenyl ring with smaller aliphatic groups can abolish activity, suggesting that specific steric bulk or aromaticity is necessary for interaction. nih.gov

Structural Determinants of Enzyme Substrate Recognition

The recognition of MUGB by target enzymes, typically trypsin-like serine proteases, is overwhelmingly determined by the guanidinobenzoate portion of the molecule. This moiety acts as a mimic of an arginine side chain, a key recognition motif for these enzymes.

Key structural features critical for substrate recognition include:

The Guanidinium (B1211019) Group: The positively charged, planar guanidinium group is the primary determinant for specificity. It is designed to fit into the S1 specificity pocket of trypsin-like proteases, which typically features a negatively charged aspartic acid or glutamic acid residue at its base, leading to a strong salt-bridge interaction.

Stereospecificity: The precise three-dimensional arrangement of atoms is crucial. Studies on enzyme recognition of amino acid analogs demonstrate that even slight changes in the positional relationship between key functional groups can eliminate binding. nih.gov Similarly, the geometry of the ester linkage and the orientation of the benzoate (B1203000) ring in MUGB are critical for proper positioning in the enzyme's catalytic site.

Design of Analogs for Specific Research Applications

The rational design of MUGB analogs allows researchers to create tailored molecules for specific scientific questions, such as probing enzyme specificity, identifying new enzymes, or developing inhibitors. The synthesis of libraries of modified analogs is a common strategy to achieve these goals. researchgate.net

Examples of analog design strategies for MUGB include:

Altering the Recognition Moiety: Replacing the guanidinium group with other functionalities can redirect the substrate to different classes of proteases. For instance, replacing it with a bulky hydrophobic group would create a substrate for chymotrypsin-like proteases.

Modifying the Reporter Group: The 4-methylumbelliferone core can be replaced with other reporter groups to suit different experimental setups. This could include chromophores for colorimetric assays or other fluorophores with different spectral properties.

Introducing Reactive Groups: Analogs can be designed to do more than just report on enzyme activity. Incorporating a photoaffinity label, for example, would create a tool that, upon exposure to light, covalently binds to the target enzyme. nih.gov This allows for the definitive identification of the enzyme or enzymes that interact with the compound in a complex biological sample.

Table 1: Examples of Hypothetical MUGB Analogs and Their Research Applications This table is for illustrative purposes to demonstrate the principles of analog design.

| Analog Name | Modification | Intended Target Class | Research Application |

|---|---|---|---|

| 4-Methylumbelliferyl-4-aminobenzoate | Guanidino group replaced with an amino group | Aminopeptidases or other proteases | Screening for enzymes that cleave after a simple aminobenzoyl group. |

| 4-Methylumbelliferyl-3-guanidinobenzoate | Guanidino group moved from para to meta position | Trypsin-like proteases | To study the geometric requirements of the S1 binding pocket. |

| 7-Amino-4-methylcoumarinyl-4-guanidinobenzoate | Umbelliferone core replaced with a different coumarin | Trypsin-like proteases | To shift fluorescence wavelength for use in multiplex assays. |

| MUGB-Azide Photo-probe | Addition of a photo-reactive azide (B81097) group | Trypsin-like proteases | To covalently label and identify target enzymes (Photoaffinity labeling). nih.gov |

Computational Modeling and Molecular Docking in Predictive Studies

Computational methods are indispensable tools for predicting and understanding the interactions between substrates like MUGB and their target enzymes, thereby guiding the design of new analogs. samipubco.com

Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a docking score or binding energy. nih.govnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. researchgate.net For MUGB, docking would be used to model its fit into the active site of a protease, confirming that the guanidinium group orients correctly within the S1 pocket.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations can model the dynamic behavior of the enzyme-substrate complex over time. nih.gov These simulations provide insights into the stability of the binding pose and the flexibility of both the ligand and the enzyme, which can be crucial for efficient catalysis. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a set of MUGB analogs with known enzymatic cleavage rates, a QSAR model could be built to predict the activity of new, unsynthesized analogs, thus prioritizing synthetic efforts. nih.govnih.gov

Table 2: Representative Data from a Hypothetical Molecular Docking Study of MUGB Analogs This table illustrates the type of data generated from computational studies. Values are hypothetical.

| Compound | Target Enzyme (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|---|

| MUGB (Standard) | Trypsin (e.g., 5VOI) | -8.5 | Asp189, Ser190, Gly219 | Salt Bridge, H-Bond |

| Analog 1 (Amidinobenzyl ester) | Trypsin (e.g., 5VOI) | -7.9 | Asp189, Gly219 | Salt Bridge, H-Bond |

| Analog 2 (Non-guanidino control) | Trypsin (e.g., 5VOI) | -4.2 | Ser190 | H-Bond |

| MUGB (Standard) | Thrombin (e.g., 1PPB) | -8.2 | Asp189, Gly219, Trp60D | Salt Bridge, H-Bond, Hydrophobic |

These computational approaches allow for the high-throughput virtual screening of potential new substrates or inhibitors before they are synthesized, saving significant time and resources in the drug discovery and tool development process. nih.govnih.gov

Synthetic Strategies for 4 Methylumbelliferylguanidinobenzoate and Analogs

Research-Oriented Synthetic Routes

The synthesis of 4-methylumbelliferylguanidinobenzoate is not as widely documented as that of other coumarin (B35378) derivatives. However, a plausible and common research-oriented synthetic route would involve a condensation reaction between 4-methylumbelliferone (B1674119) and an activated form of a guanidinobenzoic acid derivative.

A general and established method for synthesizing coumarin derivatives, which can be adapted for MUGB, is the Pechmann condensation . This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For the core structure of MUGB, 4-methylumbelliferone is first synthesized via the Pechmann reaction of resorcinol (B1680541) and ethyl acetoacetate.

Following the synthesis of the 4-methylumbelliferone core, the key step in forming MUGB is the esterification of the 7-hydroxyl group of 4-methylumbelliferone with a guanidinobenzoic acid derivative. To facilitate this reaction, the guanidinobenzoic acid is typically activated. A common method for activating a carboxylic acid for esterification is to convert it into an acyl chloride or to use a coupling agent.

A representative synthetic scheme would be:

Activation of Guanidinobenzoic Acid: p-Guanidinobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive p-guanidinobenzoyl chloride. The guanidino group may need to be protected during this step to prevent side reactions.

Esterification: The resulting p-guanidinobenzoyl chloride is then reacted with 4-methylumbelliferone in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct of the reaction.

The final product, this compound, would then be purified using standard techniques like recrystallization or column chromatography.

Strategies for Derivatization to Enhance Research Utility

Derivatization of this compound and its analogs is a key strategy to fine-tune their properties for specific research applications. These modifications can alter substrate specificity, improve kinetic properties, or introduce new functionalities.

One common strategy involves modification of the coumarin core. For instance, introducing different substituents onto the coumarin ring can alter the spectral properties of the released fluorophore, potentially shifting the emission wavelength to avoid interference from other fluorescent molecules in a biological sample.

Another approach is to modify the guanidinobenzoate portion of the molecule. This can be particularly useful for altering the substrate's specificity for different proteases. By changing the length or structure of the linker between the guanidino group and the benzoate (B1203000) ring, or by substituting the guanidino group with other basic moieties, it is possible to create a library of substrates to screen against a panel of enzymes.

Furthermore, the synthesis of derivatives containing moieties like urea-piperazine and thiourea-piperazine has been explored for other 4-methylumbelliferone (4-MU) analogs to develop compounds with potential anticancer activities. nih.gov This highlights the potential for derivatization to not only create research tools but also to develop therapeutic agents. The general approach often involves reacting the core molecule with various acyl chlorides or other reactive species to introduce new functional groups. mdpi.com

The process of derivatization is crucial in fields like metabolomics, where it is used to make molecules more amenable to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). nih.govsigmaaldrich.com While not directly related to the synthesis of MUGB for enzyme assays, the principles of derivatization to enhance molecular properties are universal.

Future Directions and Emerging Research Avenues

Novel Enzymatic Targets

While MUGB is a canonical substrate for well-characterized serine proteases like trypsin and thrombin, its foundational structure presents a versatile scaffold for designing probes aimed at less conventional, yet therapeutically significant, enzymatic targets. Future research is increasingly focused on modifying the guanidinobenzoate moiety to confer specificity towards other protease families that play critical roles in disease.

Granzymes and Caspases: Granzymes, serine proteases crucial to immune-mediated cell death, and caspases, a family of cysteine-aspartic proteases central to apoptosis, represent significant targets. sigmaaldrich.comnih.govnih.gov The substrate specificity of granzyme B, for instance, has been extensively profiled using combinatorial libraries of fluorogenic substrates. nih.govresearchgate.net This knowledge can be leveraged to design MUGB analogues where the guanidinobenzoate group is replaced with peptide sequences recognized by these enzymes, such as the IETD sequence for granzyme B and the DEVD sequence for caspase-3/7. nih.govthermofisher.com Such novel probes would enable high-throughput screening for modulators of apoptosis and immune response, offering new pathways for drug discovery in oncology and inflammatory diseases.

Viral Proteases: The COVID-19 pandemic highlighted the critical importance of viral proteases, such as the SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro), as drug targets. embopress.orgnih.govfrontiersin.org These enzymes, often cysteine proteases, are essential for viral replication. nih.gov Developing MUGB-derived probes that are selectively cleaved by these viral enzymes could revolutionize antiviral screening. By replacing the core recognition group with sequences tailored to viral protease cleavage sites, researchers can create sensitive assays to screen vast compound libraries for novel inhibitors. embopress.org This approach would accelerate the discovery of broad-spectrum antiviral agents, crucial for responding to future viral threats. embopress.org

The exploration of these novel targets depends on the strategic modification of the MUGB scaffold, as detailed in the following comparative table.

| Target Enzyme Class | Key Function | Example Substrate Sequence | Potential Application of MUGB Analogue |

| Granzymes | Immune Cytotoxicity | Ile-Glu-Thr-Asp (IETD) | Screening for immunomodulatory drugs |

| Caspases | Apoptosis | Asp-Glu-Val-Asp (DEVD) | High-throughput screening for anti-cancer and neuroprotective agents |

| Viral Proteases | Viral Replication | Varies (e.g., AVLQ for SARS-CoV Mpro) | Rapid discovery of broad-spectrum antiviral compounds |

Advanced Fluorogenic Probe Development

The evolution of fluorogenic probes is driven by the pursuit of enhanced sensitivity, greater photostability, and suitability for complex biological environments, including live-cell imaging and microfluidics. Research into the 4-methylumbelliferone (B1674119) (4-MU) fluorophore, the signaling component of MUGB, is paving the way for next-generation probes with superior characteristics.

One key area of advancement is the chemical modification of the coumarin (B35378) core to optimize its optical properties. For example, fluorinated umbelliferones, such as 6,8-difluoro-4-methylumbelliferone (DiFMU), exhibit a lower pKa than the parent 4-MU. This chemical shift allows the resulting fluorophore to maintain maximum fluorescence at neutral or even acidic pH, a significant advantage for assays conducted under physiological conditions where 4-MU is sub-optimally fluorescent.

Another innovative approach involves enhancing the water solubility and retention of the fluorophore, which is particularly critical for high-throughput screening in droplet-based microfluidic systems. The development of sulfonated coumarins, like 7-aminocoumarin-4-methanesulfonic acid (ACMS), addresses the problem of fluorophore leakage between aqueous droplets, a major challenge with traditional hydrophobic dyes. nih.gov Probes based on ACMS show excellent confinement within droplets, enabling precise and reliable enzymatic assays in miniaturized formats. nih.gov

The table below summarizes key advancements in coumarin-based fluorophores applicable to the future design of MUGB-like probes.

| Fluorophore Modification | Key Advantage | Optimal pH Range | Primary Application Benefit |

| Fluorination (e.g., DiFMU) | Lower pKa | Neutral to Acidic | Continuous assays at physiological pH |

| Sulfonation (e.g., ACMS) | High Water Solubility | Broad | Droplet-based microfluidics, reduced leakage |

| Amination (e.g., AMC/ACC) | Increased Quantum Yield | Neutral to Alkaline | Higher sensitivity, lower enzyme/substrate concentration needed nih.gov |

Integration with Systems Biology Approaches

The true potential of MUGB and its next-generation derivatives will be realized through their integration into systems biology. drugtargetreview.comnih.govnih.gov This approach moves beyond the study of single enzymes to the comprehensive analysis of entire biological networks, such as the "protease web," to understand how complex cellular processes are regulated. researchgate.net The high-throughput compatibility of fluorogenic assays makes MUGB an ideal tool for large-scale screening campaigns that form the foundation of systems-level investigations. nih.govplos.org

In the context of drug discovery, MUGB can be used in primary high-throughput screens to test hundreds of thousands of compounds for general inhibitory activity against trypsin-like serine proteases. plos.org The hits from these broad screens can then be subjected to more complex, systems-level analyses. For example, multiplex assays using DNA-barcoded cellular biosensors can simultaneously test a single compound against dozens of different proteases to create a comprehensive selectivity profile. embopress.org This allows researchers to identify not only the intended target but also any off-target effects across the wider protease network, providing a more complete picture of a drug's mechanism of action and potential side effects. embopress.orgdrugtargetreview.com

Furthermore, data from these large-scale screens can be integrated with computational models and other 'omic' datasets (genomics, transcriptomics, proteomics) to build predictive models of cellular pathways. nih.govnih.govnih.gov This in silico approach can help identify critical nodes in protease signaling networks, prioritize novel drug targets, and even predict the development of drug resistance. drugtargetreview.com By providing robust, quantitative data on enzyme activity at a massive scale, MUGB and its advanced analogues can serve as a critical experimental input for these powerful computational methods, accelerating the journey from target discovery to clinical application.

Q & A

Q. How is MUGB utilized in experimental design for protease activity assays?

MUGB serves as a fluorogenic substrate to quantify protease activity, particularly trypsin-like enzymes. In experimental setups, researchers prepare a reaction mixture containing MUGB (e.g., 0.1–0.5 mM) in a buffer system (pH 7.5–8.5) and monitor fluorescence (excitation: 365 nm; emission: 445 nm) over time. Controls should include substrate-only blanks and enzyme-inhibited samples to account for non-specific hydrolysis. For example, Walsh and Nadler (1979) used MUGB to detect protease deficiencies in cystic fibrosis by analyzing amniotic fluid samples, emphasizing the need for standardized enzyme-to-substrate ratios .

Q. What methodological considerations are critical for fluorescence-based detection using MUGB?

Key parameters include:

- Excitation/Emission Wavelengths : Optimized at 365/445 nm for maximal signal-to-noise ratio .

- Temperature Control : Enzymatic reactions are sensitive to temperature fluctuations; incubate at 37°C for mammalian proteases.

- Quenching Agents : Avoid compounds like SDS or heavy metals that interfere with fluorescence.

- Calibration Curves : Use 4-methylumbelliferone (the cleavage product) to quantify fluorescence intensity against known concentrations .

Q. How do researchers interpret kinetic data (e.g., Vmax, Km) derived from MUGB-based assays?

MUGB’s hydrolysis rate reflects protease activity. Calculate Km (Michaelis constant) and Vmax (maximum velocity) using Lineweaver-Burk plots or nonlinear regression. For instance, Rao et al. (1978) reported reduced Vmax in cystic fibrosis plasma, indicating impaired protease activity. Data normalization to total protein content is essential for cross-sample comparisons .

Advanced Research Questions

Q. How can conflicting data on MUGB-protease reactivity be resolved in heterogeneous biological samples (e.g., plasma vs. amniotic fluid)?

Contradictions may arise from endogenous inhibitors (e.g., α2-macroglobulin) or pH variations. Mitigation strategies include:

- Pre-treatment : Dialyze samples to remove small-molecule inhibitors.

- Inhibitor Cocktails : Use EDTA or protease-specific inhibitors (e.g., aprotinin) to isolate target enzyme activity.

- Complementary Assays : Validate results with zymography or mass spectrometry to confirm protease identity .

Q. What optimization strategies improve MUGB sensitivity for low-abundance proteases in complex matrices?

- Substrate Saturation : Increase MUGB concentration (up to 1 mM) while ensuring solubility with DMSO (<5% v/v).

- Signal Amplification : Couple reactions with secondary enzymes (e.g., horseradish peroxidase) for fluorogenic cascades.

- pH Profiling : Test buffer systems across pH 6.0–9.0 to identify optimal activity windows for specific proteases .

Q. How does MUGB compare structurally and kinetically to other fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate)?

MUGB’s guanidinobenzoate group confers specificity for arginine/lysine-specific proteases (e.g., trypsin), whereas 4-methylumbelliferyl sulfate targets sulfatases. Kinetic studies show MUGB has a lower Km (~0.05 mM) for trypsin compared to synthetic peptides, making it preferable for high-sensitivity assays. However, its stability in aqueous buffers is inferior to sulfated derivatives, requiring fresh preparation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.